Cas no 2580218-28-4 (4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid)

4-{(ベンジルオキシ)カルボニルアミノ}-5-シアノ-2-ヒドロキシ安息香酸は、高純度の有機合成中間体として知られる化合物です。ベンジルオキシカルボニル(Cbz)保護基を有するアミン基と、シアノ基、ヒドロキシル基、カルボキシル基という多機能性官能基を分子内に併せ持ち、医薬品や精密化学合成における重要な構築ブロックとしての応用が可能です。特に、選択的反応性に優れ、保護基の除去後はさらなる誘導体化が容易である点が特徴です。結晶性が良好なため精製工程が簡便であり、安定性にも優れるため保存・取り扱い性に長けています。

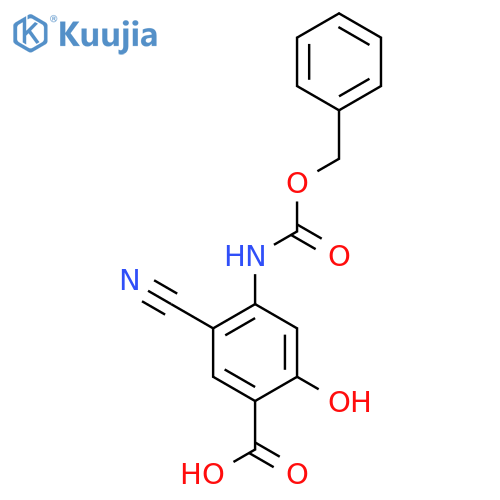

2580218-28-4 structure

商品名:4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2580218-28-4

- EN300-27723522

- 4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid

- 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid

-

- インチ: 1S/C16H12N2O5/c17-8-11-6-12(15(20)21)14(19)7-13(11)18-16(22)23-9-10-4-2-1-3-5-10/h1-7,19H,9H2,(H,18,22)(H,20,21)

- InChIKey: RTDVXJGODBWFTE-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=C(C(C(=O)O)=CC=1C#N)O)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 312.07462149g/mol

- どういたいしつりょう: 312.07462149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 120Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723522-0.25g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 0.25g |

$814.0 | 2025-03-20 | |

| Enamine | EN300-27723522-5g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 5g |

$2566.0 | 2023-09-10 | ||

| Enamine | EN300-27723522-1.0g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 1.0g |

$884.0 | 2025-03-20 | |

| Enamine | EN300-27723522-5.0g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 5.0g |

$2566.0 | 2025-03-20 | |

| Enamine | EN300-27723522-0.5g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 0.5g |

$849.0 | 2025-03-20 | |

| Enamine | EN300-27723522-10.0g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 10.0g |

$3807.0 | 2025-03-20 | |

| Enamine | EN300-27723522-2.5g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 2.5g |

$1735.0 | 2025-03-20 | |

| Enamine | EN300-27723522-0.05g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 0.05g |

$744.0 | 2025-03-20 | |

| Enamine | EN300-27723522-0.1g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 95.0% | 0.1g |

$779.0 | 2025-03-20 | |

| Enamine | EN300-27723522-10g |

4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid |

2580218-28-4 | 10g |

$3807.0 | 2023-09-10 |

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2580218-28-4 (4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量